molecular formula C12H14ClN3O3S B13359233 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13359233
M. Wt: 315.78 g/mol
InChI Key: NOAXXYBQNLJJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a triazole ring, a sulfonyl group, and a substituted phenyl ring. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-4-methyl-2-propoxyphenyl sulfone and 1H-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl-triazole bond.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various triazole derivatives.

Scientific Research Applications

1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine
  • 1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine

Comparison: 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H14ClN3O3S

Molecular Weight

315.78 g/mol

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C12H14ClN3O3S/c1-3-4-19-11-5-9(2)10(13)6-12(11)20(17,18)16-8-14-7-15-16/h5-8H,3-4H2,1-2H3

InChI Key

NOAXXYBQNLJJSQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.